An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3)
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide (CAS 146533-47-3), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, a representative synthesis protocol, and its significant role as a building block in the development of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. The guide also explores the broader biological significance of the trifluoromethyl and benzenesulfonamide moieties, providing insights into potential mechanisms of action and therapeutic applications.
Physicochemical Properties
2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 146533-47-3 | [Source] |
| Molecular Formula | C₇H₅ClF₃NO₂S | [Source] |
| Molecular Weight | 259.63 g/mol | [Source] |
| Melting Point | 169-171 °C | [Source] |
| Boiling Point | 325.5 °C at 760 mmHg (Predicted) | [Source] |
| Density | 1.584 g/cm³ (Predicted) | [Source] |
| Flash Point | 150.7 °C (Predicted) | [Source] |
| Purity | ≥95% | [Source] |
Synthesis
Representative Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Materials:
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2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
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Ammonia (aqueous solution, e.g., 28-30%) or ammonia gas
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A suitable inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Deionized water
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Filtration apparatus (e.g., Büchner funnel and flask)
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pH meter or pH paper
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride in a suitable inert solvent (e.g., Dichloromethane). Cool the solution to 0-5 °C using an ice bath.
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Ammonolysis: Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of the sulfonyl chloride. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Work-up:
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If a precipitate (the product) has formed, collect it by filtration, wash with cold water, and then with a small amount of cold solvent to remove impurities.
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If the product remains in the organic phase, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, and finally with brine.
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Isolation and Purification:
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, toluene) to obtain the purified 2-Chloro-4-(trifluoromethyl)benzenesulfonamide.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Chloro-4-(trifluoromethyl)benzenesulfonamide.
Biological Significance and Applications
While direct biological studies on 2-Chloro-4-(trifluoromethyl)benzenesulfonamide are limited in publicly accessible literature, its primary significance lies in its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds.
Intermediate in the Synthesis of COX-2 Inhibitors (e.g., Celecoxib)
2-Chloro-4-(trifluoromethyl)benzenesulfonamide and its derivatives are key building blocks in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The most notable example is Celecoxib, which is used to treat the pain and inflammation of osteoarthritis, rheumatoid arthritis, and other conditions. The trifluoromethylphenyl and sulfonamide moieties are essential pharmacophores for the selective inhibition of the COX-2 enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug molecule, improving its pharmacokinetic profile.[1] The sulfonamide group is critical for binding to the active site of the COX-2 enzyme.[2]
The COX-2 Signaling Pathway
The therapeutic effect of COX-2 inhibitors is achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.
Potential Biological Activities of Trifluoromethyl-Containing Benzenesulfonamides
The structural motifs present in 2-Chloro-4-(trifluoromethyl)benzenesulfonamide suggest potential for a broader range of biological activities, which is an active area of research in medicinal chemistry.
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Anticancer Activity: The trifluoromethyl group is known to enhance the anticancer properties of various compounds.[3] Benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in many tumors.[2]
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Antimicrobial Activity: The sulfonamide functional group is the basis for sulfa drugs, the first class of synthetic antibacterial agents. The trifluoromethyl group can enhance the antimicrobial potency of compounds.[3]
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Antiviral Activity: Trifluoromethyl-containing compounds have been developed as effective antiviral agents.[3]
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Other Therapeutic Areas: The versatility of the benzenesulfonamide scaffold allows for its use in developing drugs for a variety of other conditions.
Conclusion
2-Chloro-4-(trifluoromethyl)benzenesulfonamide is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its primary importance lies in its role as a key building block for the synthesis of COX-2 inhibitors like Celecoxib. The presence of the trifluoromethyl and benzenesulfonamide moieties imparts desirable physicochemical and pharmacological properties to the final drug products. Further research into derivatives of this compound may lead to the discovery of new therapeutic agents with a wide range of biological activities. This technical guide serves as a foundational resource for researchers and professionals working with this important chemical entity.
